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An In-depth Technical Guide to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone: Synthesis,
Reactivity, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-1-(2-hydroxy-5-
methylphenyl)ethanone, a versatile bifunctional synthetic intermediate. As an a-chloro
aromatic ketone, this compound possesses two key reactive centers—the electrophilic carbonyl
carbon and the carbon bearing the chloro substituent—making it a valuable precursor for a
diverse range of heterocyclic compounds. This document, intended for researchers, chemists,
and drug development professionals, details the principal synthesis methodologies, analyzes
its characteristic physicochemical and spectroscopic properties, and explores its chemical
reactivity. Emphasis is placed on its application in the synthesis of high-value pharmacophores,
such as chalcones, imidazoles, and other heterocyclic systems. The guide includes detailed,
field-tested experimental protocols, safety and handling guidelines, and a discussion of its
relevance in the broader context of medicinal chemistry and materials science.
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Introduction: Strategic Importance in Synthesis

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone belongs to the class of hydroxyaryl
ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other fine
chemicals.[1] The structure is distinguished by three key features that dictate its chemical
behavior and utility:

e The a-Chloro Ketone Moiety: This functional group is a powerful synthetic handle. The
chlorine atom is a good leaving group, rendering the adjacent carbon susceptible to
nucleophilic substitution. The carbonyl group activates the a-carbon, facilitating these
reactions.

e The Phenolic Hydroxyl Group: The ortho-hydroxyl group can participate in intramolecular
hydrogen bonding, influencing the molecule's conformation and reactivity. It can also be
alkylated or acylated to introduce further diversity and is a key participant in cyclization
reactions to form oxygen-containing heterocycles like flavones.

o The Substituted Aromatic Ring: The methyl group at the para-position relative to the hydroxyl
group influences the electronic properties of the ring and provides a point of steric
differentiation.

The confluence of these features makes 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
an ideal starting material for multicomponent reactions and the construction of complex
molecular architectures, particularly those of biological interest.[2] Its derivatives, such as
chalcones and imidazoles, are known to exhibit a wide spectrum of pharmacological activities,
including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Physicochemical and Spectroscopic Profile

While specific experimental data for the title compound is not broadly published, its properties
can be reliably predicted based on its constituent functional groups and data from its immediate
precursor, 2'-Hydroxy-5'-methylacetophenone.

Table 1: Physicochemical Properties
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Property Value | Expected Value Source | Basis
Molecular Formula CoHoCIO2 (Calculated)
Molecular Weight 184.62 g/mol (Calculated)

Expected to be a yellow or off-
Appearance . ) ] Analogy to precursors[5]
white crystalline solid

] ] Higher than the precursor's
Melting Point (°C) Precursor Data[5]
m.p. of 45-48°C

Insoluble in water; Soluble in
. common organic solvents ] o
Solubility General chemical principles
(Ethanol, Acetone,

Dichloromethane)

1450-72-2 (2'-Hydroxy-5'-
Precursor (CAS) [6]
methylacetophenone)

Spectroscopic Characterization (Expected)

e 1H NMR: The spectrum is expected to show a singlet for the methyl group (~2.3 ppm), a
singlet for the chloromethyl protons (-CH2Cl) (~4.5-4.8 ppm), distinct aromatic protons in the
6.8-7.8 ppm region, and a downfield singlet for the phenolic hydroxyl group (>10 ppm) due to
intramolecular hydrogen bonding.

e 13C NMR: Characteristic signals would include the methyl carbon (~20 ppm), the
chloromethyl carbon (~45 ppm), aromatic carbons (115-160 ppm), and the carbonyl carbon
(~200-205 ppm).

« Infrared (IR) Spectroscopy: Key absorption bands would be a broad peak for the O-H stretch
(2500-3200 cm~1) due to hydrogen bonding, a sharp, strong peak for the C=0 stretch (~1650
cm~1), and C-Cl stretching in the fingerprint region (600-800 cm~1). The IR spectrum for the
precursor, 2'-Hydroxy-5'-methylacetophenone, is well-documented by NIST.[6]

e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the presence of one chlorine atom, with molecular ion peaks (M*) at m/z 184 and 186 in
an approximate 3:1 ratio.
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Synthesis and Manufacturing

The synthesis of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is typically achieved in a
two-step process starting from p-cresol. The first step involves the synthesis of the precursor
ketone, followed by a-chlorination.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone
via Fries Rearrangement

The Fries rearrangement is a classic and industrially important reaction for synthesizing
hydroxyaryl ketones from phenolic esters.[1][7] It involves the Lewis acid-catalyzed
rearrangement of an acyl group from the phenolic oxygen to the aromatic ring.[8][9] Low
reaction temperatures favor the para-product, while higher temperatures favor the ortho-
product, which is stabilized by the formation of a bidentate complex with the Lewis acid.[7]

Precursor_ref

Click to download full resolution via product page
Caption: Synthesis workflow for the target compound.
Protocol 1: Fries Rearrangement of p-Cresyl Acetate

o Causality: This protocol utilizes anhydrous aluminum chloride as a Lewis acid to promote the
acyl group migration. The high temperature (140-150°C) is crucial for favoring the formation
of the desired ortho-isomer. The reaction is quenched with acid and ice to hydrolyze the
aluminum complexes and precipitate the product.[5]

e Reactant Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and a
calcium chloride guard tube, add p-cresyl acetate (10 g, 0.067 mol) and anhydrous
aluminum chloride (10.7 g, 0.08 mol).
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» Reaction: Heat the reaction mixture in an oil bath to 140-150°C. Maintain this temperature for
5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl
acetate/hexane mobile phase.

o Work-up: After completion, cool the flask to room temperature. Carefully and slowly pour the
reaction mixture onto crushed ice containing concentrated HCI. This step is highly
exothermic.

o Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL). Combine the organic
layers.

 Purification: Wash the combined organic phase with brine solution (2 x 15 mL) and dry over
anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude
product.

o Recrystallization: Purify the crude solid by recrystallization from aqueous ethanol to afford
pure 2'-hydroxy-5'-methylacetophenone.[5] A typical yield is around 92%.[5]

Step 2: a-Chlorination of 2'-Hydroxy-5'-
methylacetophenone

The introduction of the chlorine atom at the a-position is a standard transformation. Reagents
like sulfuryl chloride (SO2ClI2) or N-Chlorosuccinimide (NCS) are commonly used.

Protocol 2: a-Chlorination

» Causality: Sulfuryl chloride is an effective electrophilic chlorinating agent for the a-position of
ketones. The reaction proceeds via an enol or enolate intermediate. An inert solvent is used
to control the reaction rate and temperature.

o Setup: Dissolve 2'-hydroxy-5'-methylacetophenone (1 eq.) in a suitable inert solvent (e.qg.,
dichloromethane or chloroform) in a flask equipped with a dropping funnel and a nitrogen
inlet.

o Reagent Addition: Cool the solution to 0-5°C using an ice bath. Slowly add sulfuryl chloride
(1.0-1.1 eq.) dropwise, ensuring the temperature does not rise significantly.
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e Reaction: Stir the mixture at room temperature for several hours until TLC indicates the

complete consumption of the starting material.

e Quenching & Work-up: Carefully quench the reaction by adding water or a saturated sodium

bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous

sodium sulfate.

« |solation: Remove the solvent under reduced pressure. The crude 2-Chloro-1-(2-hydroxy-5-

methylphenyl)ethanone can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic value of 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone stems from its

ability to act as a scaffold for building more complex molecules, especially heterocycles.

2-Chloro-1-(2-hydroxy-
5-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Major synthetic pathways from the title compound.

A. Synthesis of Imidazole Derivatives

o-Halo ketones are classic precursors for the Hantzsch thiazole synthesis and related

preparations of imidazoles. The reaction with an amidine or a mixture of an aldehyde, primary

amine, and ammonia source can Yyield highly substituted imidazoles, which are privileged

structures in medicinal chemistry.[4][10][11]

Protocol 3: One-Pot Synthesis of a Trisubstituted Imidazole

o Causality: This multicomponent reaction efficiently builds the imidazole ring. The a-chloro

ketone provides two carbons of the ring, while the aldehyde and amine form an in-situ imine,

and ammonium acetate serves as the nitrogen source for the final ring closure.[10]
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e Mixing: In a round-bottom flask, create a mixture of 2-Chloro-1-(2-hydroxy-5-
methylphenyl)ethanone (1 eq.), a desired aromatic aldehyde (1 eq.), a primary amine (1
eg.), and ammonium acetate (excess).

e Reaction: Heat the mixture, often under solvent-free conditions or in a solvent like acetic
acid, until the reaction is complete as monitored by TLC.

« |solation: Cool the reaction mixture and pour it into water. The precipitated solid is collected
by filtration.

 Purification: The crude product is washed with water and can be purified by recrystallization
from a suitable solvent like ethanol.

B. Synthesis of Chalcone Derivatives

While chalcones are typically formed from acetophenones without the a-chloro group, the
carbonyl functionality of the title compound can still undergo Claisen-Schmidt condensation
with aromatic aldehydes.[3][12] The reaction conditions would need to be carefully controlled to
favor condensation over nucleophilic substitution at the a-carbon. A milder base and lower
temperatures would be preferable.

Protocol 4: Base-Catalyzed Chalcone Synthesis

o Causality: This is a base-catalyzed aldol condensation. The base (e.g., KOH) deprotonates
the carbon alpha to the carbonyl, forming an enolate. This enolate then attacks the aldehyde
carbonyl. Subsequent dehydration yields the a,3-unsaturated ketone system characteristic of
chalcones.[3]

o Reactant Dissolution: In a flask, dissolve 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
(1.0 eq.) and a desired aromatic aldehyde (1.0 eq.) in ethanol.

o Base Addition: Cool the mixture and slowly add an aqueous solution of potassium hydroxide
(KOH) dropwise with vigorous stirring.

o Reaction: Stir the reaction at room temperature for 4-24 hours. The formation of a precipitate
often indicates product formation.
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o Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with 10% HCI.

« |solation and Purification: Collect the crude product by filtration, wash with water, and purify
by recrystallization from ethanol.[3]

Safety, Handling, and Toxicology

Chemicals in the a-chloro acetophenone class require careful handling due to their irritant and
lachrymatory properties. While a specific safety data sheet for the title compound is not
available, data from its precursor and related compounds provide essential guidance.

e Hazards: The precursor, 2'-Hydroxy-5'-methylacetophenone, is classified as harmful if
swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13]
[14] a-Chloro ketones are generally more hazardous and are potent lachrymators.

e Personal Protective Equipment (PPE): Always handle this compound inside a certified
chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety
goggles, and a lab coat.[15]

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[13][16]
Ensure all equipment is properly grounded to prevent static discharge.[16]

» Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][17]
Keep away from incompatible materials such as strong bases, oxidizing agents, and acid
chlorides.[13]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[14]

Conclusion

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone is a strategically important synthetic
building block. Its facile synthesis from readily available starting materials, combined with its
predictable and versatile reactivity, makes it an attractive intermediate for organic and
medicinal chemists. The ability to leverage its dual reactive sites for the construction of diverse
and complex heterocyclic scaffolds, such as imidazoles and chalcones, underscores its value
in drug discovery programs and the broader chemical sciences. This guide provides the
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foundational knowledge and practical protocols necessary for researchers to effectively utilize
this compound in their synthetic endeavors.

References

¢ ProQuest. (n.d.). Reaction of 2-Hydroxy-5-methylacetophenone Chalcones with Guanidine in
the Presence of Hydrogen Peroxide. Retrieved from [Link]

Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-
methylacetophenone and some aromatic aldehydes condensation products by NMR and
computational methods. Indian Journal of Chemistry - Section B, 61B(7), 803-809. Retrieved
from [Link]

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete
Activity. (n.d.). PMC - NIH. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent
Protocol for an Old Structure. Retrieved from [Link]

Horne, D. A., Yakushijin, K., & Bichi, G. (1994). A Two-Step Synthesis of Imidazoles from
Aldehydes via 4-Tosyloxazolines. Heterocycles, 39(1), 139-152.

EPA. (n.d.). 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. Retrieved from [Link]

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their
Applications. Retrieved from [Link]

L.S. College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]

Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone
and derivative thereof.

Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.proquest.com/docview/2712975945
http://op.niscair.res.in/index.php/IJCB/article/view/51410
https://en.wikipedia.org/wiki/Fries_rearrangement
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100109/
https://www.organic-chemistry.org/namedreactions/van-leusen-imidazole-synthesis.shtm
https://www.mdpi.com/1420-3049/28/22/7576
https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID3052148
https://chemrevlett.com/article_189689.html
https://www.lscollege.ac.in/userfiles/file/e-content/Chemistry/PG%20Sem%20II%20Dr%20Kumari%20Archana/Fries%20rearrangement.pdf
https://www.jetir.org/papers/JETIR1810815.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of
2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

e Zimmerman, S. C., Cramer, K. D., & Galan, A. A. (1989). Synthesis of 2,4(5)-
Bis(hydroxymethyl)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyllimidazoles:
Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry,
54(5), 1256-1264.

 Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
e PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. Retrieved from [Link]

o ResearchGate. (n.d.). Synthetic routes for 2-hydroxy-5-methoxyacetophenone
thiosemicarbazone (HMAT). Retrieved from [Link]

e ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-
hydroxyphenyl)ethanone. Retrieved from [Link]

» Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to
Rational Design. (2022). MDPI. Retrieved from [Link]

e NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

« ResearchGate. (n.d.). MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-
(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES. Retrieved from
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

e 2. diposit.ub.edu [diposit.ub.edu]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://japsonline.com/admin/php/uploads/446_pdf.pdf
https://www.hilarispublisher.com/open-access/synthesis-of-bioactive-imidazoles-a-review-2161-0444-1000275.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/12539102
https://www.researchgate.net/figure/Synthetic-routes-for-2-hydroxy-5-methoxyacetophenone-thiosemicarbazone-HMAT_fig1_323863456
https://www.researchgate.net/publication/323380455_Synthesis_and_crystal_structure_of_2-chloro-1-3-hydroxyphenylethanone
https://www.mdpi.com/1420-3049/27/13/4043
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1450722&Type=IR-SPEC&Index=1
https://www.researchgate.net/publication/360406830_MOLECULAR_DOCKING_AND_ADMET_STUDIES_OF_ETHANONE_1-2-HYDROXY-5-METHYL_PHENYL_FOR_ANTI-MICROBIAL_PROPERTIES
https://www.benchchem.com/product/b1308312?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Fries_rearrangement
https://diposit.ub.edu/server/api/core/bitstreams/2e94ce81-28f3-4c31-8f09-6150439d5edd/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. pdf.benchchem.com [pdf.benchchem.com]

. hilarispublisher.com [hilarispublisher.com]

. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]

. Iscollege.ac.in [Iscollege.ac.in]

. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

°
(o] (00] ~ (o)) ol B w

. alfa-chemistry.com [alfa-chemistry.com]

e 10. Imidazole synthesis [organic-chemistry.org]

e 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
e 12. mdpi.com [mdpi.com]

e 13. fishersci.com [fishersci.com]

e 14. WERCS Studio - Application Error [assets.thermofisher.com]

e 15. sigmaaldrich.cn [sigmaaldrich.cn]

e 16. spectrumchemical.com [spectrumchemical.com]

e 17. tcichemicals.com [tcichemicals.com]

e To cite this document: BenchChem. [2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1308312/docs#2-chloro-1-2-hydroxy-5-methylphenyl-
ethanone-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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